N1-(3-methoxypropyl)-N2-(thiazol-2-yl)oxalamide
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Overview
Description
N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide: is an organic compound that belongs to the class of oxamides It is characterized by the presence of a thiazole ring and a methoxypropyl group
Mechanism of Action
Target of Action
The primary targets of N1-(3-methoxypropyl)-N2-(thiazol-2-yl)oxalamide are currently under investigation. As a novel compound, it is part of a collection of rare and unique chemicals provided to early discovery researchers .
Biochemical Pathways
Compounds with a similar thiazole ring structure have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide typically involves the reaction of 1,3-thiazol-2-amine with 3-methoxypropyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted oxamides with different functional groups.
Scientific Research Applications
Chemistry: N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide is used as a building block in the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: In the industrial sector, N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide is used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
- N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)carbamate
- N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)urea
- N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)thiourea
Uniqueness: N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-methoxypropyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-15-5-2-3-10-7(13)8(14)12-9-11-4-6-16-9/h4,6H,2-3,5H2,1H3,(H,10,13)(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLGDELFWODENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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